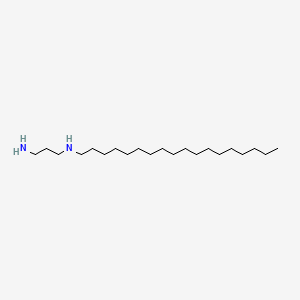

N-Octadecylpropane-1,3-diamine

Description

Historical Trajectories and Foundational Studies of Long-Chain Diamines

The study of long-chain aliphatic polyamines is rooted in the broader history of amine chemistry and surfactant science. weizmann.ac.ilresearchpublish.com Polyamines, defined as aliphatic carbon chains with multiple amino groups, are ubiquitous in biological systems and have been a subject of scientific inquiry for decades. weizmann.ac.ilnih.govmdpi.comfrontiersin.org Early research, particularly between 1960 and 1970, focused on elucidating the structure, synthesis, and degradation pathways of naturally occurring polyamines like putrescine, spermidine, and spermine. nih.gov These foundational studies established their critical roles in cellular processes such as cell proliferation, DNA stabilization, and gene expression. nih.govmdpi.comnih.gov

The industrial and synthetic applications of diamines also have a long history. They are crucial monomers for producing high-performance plastics like polyamides. asm.org The development of synthetic methods to create diamines with varying chain lengths was a significant advancement. mdpi.comresearchgate.net For instance, methods like the Wittig olefination reaction have been employed to synthesize chiral long-chain diamines from natural α-amino acids. mdpi.comresearchgate.net This allowed for the tailored design of molecules with specific properties.

In industrial applications, long-chain diamines, such as tallow (B1178427) diamine derivatives, were recognized for their utility as flotation collectors in mining and as corrosion inhibitors. researchpublish.compublications.gc.ca The ability of these molecules to adsorb onto surfaces and form protective films became a cornerstone of their application. researchpublish.comcentriumenergy.com This historical work on the synthesis, characterization, and application of the broader class of long-chain diamines paved the way for detailed investigations into specific compounds like N-Octadecylpropane-1,3-diamine.

Academic Significance and Research Scope of this compound in Contemporary Chemistry and Materials Science

This compound (CAS No. 4253-76-3) is a compound of significant interest due to its versatile chemical properties. lookchem.comlookchem.comguidechem.com Its long C18 hydrocarbon tail provides strong hydrophobicity, while the two amine groups in the propane-1,3-diamine head provide hydrophilic and reactive sites. rsc.org This amphiphilic nature is central to its primary applications. lookchem.com

Corrosion Inhibition: A major area of research is its use as a corrosion inhibitor, particularly for protecting ferrous metals in industrial settings like oilfields. researchpublish.comcentriumenergy.comlookchem.com The diamine functions by adsorbing onto the metal surface, forming a hydrophobic, protective film that impedes corrosive agents. researchpublish.comcentriumenergy.com Its film-forming ability is enhanced by the presence of multiple heteroatom functionality, allowing for several points of adhesion to the metal surface and stronger film integrity. centriumenergy.com

Surfactant and Emulsifier: The compound is widely studied and used for its surfactant and emulsifying properties. lookchem.com It effectively reduces surface tension and can stabilize mixtures of immiscible liquids, making it valuable in the formulation of detergents and as an emulsifier in asphalt (B605645) production. lookchem.comwikipedia.org Recent research has explored its use as a "switchable surfactant." For example, a derivative, N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine bicarbonate (ODPTA), has been studied as a CO2-responsive foam agent for enhanced oil recovery (EOR). rsc.orgresearchgate.net In the presence of CO2, the amine groups become protonated, altering the molecule's properties to stabilize foams, which can then be used to control fluid mobility in oil reservoirs under harsh conditions. rsc.orgresearchgate.net

Materials Synthesis: In materials science, this compound serves as a building block or modifying agent in the synthesis of advanced materials. mdpi.comub.eduub.edu It has been used in the one-pot synthesis of polyurethane-polyurea hybrid nanocapsules. mdpi.comub.eduub.edu In these systems, the diamine acts as a chain extender and influences the final properties of the nanocarriers, which are being investigated for applications like targeted drug delivery. mdpi.comub.eduub.edu

Ore Flotation: The compound and its close relatives are used as flotation agents in the mining industry. wikipedia.orgalibaba.comguidechem.com For example, emulsified tallow diamine acetate (B1210297) is used to float pyrochlore, a niobium ore. publications.gc.ca The diamine selectively adsorbs to the mineral surface, rendering it hydrophobic and allowing it to be separated from the gangue via froth flotation.

The table below summarizes some of the key physical and chemical properties of this compound reported in academic and technical literature.

| Property | Value |

| Molecular Formula | C21H46N2 |

| Molecular Weight | 326.61 g/mol |

| CAS Number | 4253-76-3 |

| Boiling Point | 413.7°C at 760 mmHg |

| Flash Point | 241.4°C |

| Density | 0.842 g/cm³ |

| Refractive Index | 1.461 |

| Appearance | White solid |

| This data is compiled from multiple sources. lookchem.comlookchem.comguidechem.comechemi.com |

The research scope for this compound continues to expand as scientists explore its potential in new and innovative applications, from smart materials to more efficient industrial processes. researchgate.netmdpi.com Its combination of a long alkyl chain and difunctional headgroup makes it a versatile molecule for creating structured interfaces and functional materials. centriumenergy.com

Properties

IUPAC Name |

N'-octadecylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUWQFEDOQSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195321 | |

| Record name | N1-Octadecyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-76-3 | |

| Record name | N1-Octadecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyliminipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Octadecyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-STEARYLTRIMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HN1J1N5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Innovations for N Octadecylpropane 1,3 Diamine

Chemo-Selective Synthetic Routes and Optimized Reaction Pathways

The synthesis of N-octadecylpropane-1,3-diamine and similar long-chain diamines has traditionally relied on multi-step chemical processes. However, recent research has pivoted towards developing more efficient and selective chemo-catalytic routes.

Catalytic Systems and Ligand Design in Amination Reactions

The direct amination of long-chain alcohols represents a highly atom-economical and desirable route for producing diamines. d-nb.info The success of these reactions hinges on the development of sophisticated catalytic systems. Ruthenium-based catalysts, for instance, have shown promise in the direct amination of diols with ammonia (B1221849). d-nb.info The choice of ligands associated with the metal center is crucial for achieving high conversion and selectivity, minimizing the formation of unwanted byproducts like nitriles. d-nb.info

Hydrogen borrowing catalysis, also known as hydrogen shuttling, is a powerful strategy for the amination of alcohols. mdpi.com This method avoids the need for external hydrogen gas by temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination. The catalyst facilitates both the initial dehydrogenation and the final reduction step. For long-chain fatty alcohols, nickel-based catalysts, stabilized by additives like potassium hydroxide, have been effective in achieving high yields of the corresponding amines. mdpi.com The design of the catalyst and reaction conditions can be tailored to favor the formation of primary or secondary amines. mdpi.com

The following table summarizes key findings in the catalytic amination of alcohols:

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Ruthenium Complexes | Long-chain diols | Long-chain diamines | Achieved high conversion and selectivity, with nitrile formation suppressed. d-nb.info | d-nb.info |

| [Ni(cod)2] with KOH | Fatty alcohols (C14+) | Fatty amines | High yields (85-90%) in methoxycyclopentane. KOH stabilizes Ni nanoparticles. mdpi.com | mdpi.com |

| [RuCl2(PPh3)3] | Diols | Amino alcohols, Diamines | Selectivity depends on the nitrogen source and substrate structure. mdpi.com | mdpi.com |

Eco-Friendly and Sustainable Synthesis Approaches for Diamines

The drive towards green chemistry has spurred the development of more sustainable synthetic routes for diamines, often utilizing renewable feedstocks. nih.gov One approach involves the catalytic amination of biomass-derived alcohols. tu-darmstadt.de For example, long-chain diamines can be prepared from diols derived from plant oils through direct catalytic amination. d-nb.info This strategy aligns with the principles of a circular economy by transforming renewable resources into valuable chemicals.

Another sustainable approach focuses on the use of environmentally benign solvents and catalysts. One-pot biocatalytic cascades, which combine multiple enzymatic steps in a single reactor, are gaining traction. acs.org These systems can convert alkanes directly to α,ω-diamines using engineered microbial consortia, operating under mild conditions and reducing waste. acs.org

Biosynthetic Approaches to Long-Chain Diamines

The biosynthesis of diamines and polyamines is a naturally occurring process in many organisms. nih.govasm.org Leveraging these biological pathways through metabolic engineering and enzymatic conversions offers a promising and sustainable alternative to chemical synthesis. asm.org

Metabolic Engineering for 1,3-Diaminopropane (B46017) Derivatives

Metabolic engineering of microorganisms like Escherichia coli has been successfully employed to produce 1,3-diaminopropane, the core structure of the target molecule. sciencedaily.com By introducing and optimizing specific metabolic pathways, researchers can channel cellular resources towards the synthesis of the desired diamine from renewable feedstocks like glucose. sciencedaily.comresearchgate.net

Two primary biosynthetic pathways, the C4 and C5 pathways, have been explored for 1,3-diaminopropane production. researchgate.net In silico analysis revealed the C4 pathway, which utilizes enzymes from Acinetobacter baumannii, to be more efficient. researchgate.net Key strategies to enhance production include:

Overexpression of key enzymes: Increasing the cellular concentration of enzymes like 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase. researchgate.net

Gene knockouts: Deleting genes that divert metabolic flux away from the desired pathway. researchgate.netresearchgate.net

Promoter engineering: Replacing native promoters with stronger ones to boost gene expression. nih.gov

Through these strategies, significant titers of 1,3-diaminopropane have been achieved in fed-batch fermentations. researchgate.net While the direct biosynthesis of this compound has not been explicitly detailed, the successful production of the 1,3-diaminopropane backbone lays the foundation for future work on incorporating the long alkyl chain. This could potentially be achieved by introducing enzymes capable of N-alkylation. researchgate.net

| Engineered Organism | Pathway | Key Engineering Steps | Product Titer | Reference |

| Escherichia coli | C4 Pathway | Overexpression of dat and ddc genes, knockout of pfkA gene. | 13 g/L of 1,3-diaminopropane | sciencedaily.comresearchgate.net |

| Escherichia coli | N/A | Inactivation of degradation pathways, overexpression of ornithine decarboxylase and ornithine biosynthetic genes. | 24.2 g/L of putrescine (1,4-diaminobutane) | nih.gov |

| Escherichia coli | N/A | Inactivation of degradation pathways, overexpression of lysine (B10760008) decarboxylase and dapA gene. | 9.61 g/L of cadaverine (B124047) (1,5-diaminopentane) | nih.gov |

Enzymatic Conversions for Diamine Production

Enzymatic catalysis offers a highly selective and environmentally friendly route to diamines. nih.gov Transaminases, in particular, are powerful biocatalysts for the synthesis of chiral amines from ketones. mbl.or.kr Multi-enzyme cascades have been designed to produce primary diamines from diols. rsc.org These systems often employ an alcohol dehydrogenase to oxidize the diol to a dialdehyde, followed by a transaminase to perform the amination. rsc.org

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used in the synthesis of polyamides by catalyzing the condensation of diamines and dicarboxylic acids. rsc.orgacs.org While this is a polymerization step, the substrate specificity of these enzymes could potentially be harnessed for the synthesis of the diamine monomer itself.

Recent advancements have also seen the development of reductive aminases (RedAms) which can be combined with other enzymes in one-pot systems for N-alkylation reactions, converting primary alcohols or carboxylic acids into alkylated amines. acs.orgchemrxiv.org This approach holds significant potential for the targeted synthesis of N-alkylated diamines like this compound.

Functional Group Interconversion Strategies for this compound Precursors

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to introduce desired functionalities. mit.edufiveable.me For the synthesis of this compound, several interconversions of precursor molecules are plausible.

A common strategy involves the reduction of a dinitrile or a cyano-amide precursor. The catalytic hydrogenation of these functional groups yields the corresponding diamine. Another approach is the reduction of an azide (B81097). An alkyl halide can be converted to an azide via nucleophilic substitution, which is then reduced to the primary amine. ub.edu This method offers good control over the reaction.

Batch and Continuous Flow Reactor Designs for Diamine Synthesis

Batch Reactor Designs

Batch reactors are the conventional workhorses of the chemical industry, particularly for small-to-medium scale production of high-value products. numberanalytics.com In this mode of operation, reactants are loaded into a vessel, brought to specific temperature and pressure conditions, and allowed to react over a determined period. numberanalytics.com

Fundamental Design Considerations: The design of a batch reactor for the synthesis of this compound, likely via routes such as the reductive amination of a corresponding long-chain keto-nitrile or the reaction of octadecylamine (B50001) with acrylonitrile (B1666552) followed by hydrogenation, is governed by several core principles:

Reaction Kinetics: A thorough understanding of the reaction rates is essential for sizing the reactor and determining the necessary residence time to achieve the desired conversion. numberanalytics.com

Mass and Energy Balances: Amination and hydrogenation reactions are often highly exothermic. Accurate energy balance calculations are crucial for designing an effective heat removal system (e.g., cooling jackets or internal coils) to maintain precise temperature control and prevent thermal runaways. numberanalytics.comhubspotusercontent-na1.net The mass balance equation forms the basis of the batch reactor design equation. numberanalytics.com

Reactor Geometry and Agitation: The geometry of the vessel and the efficiency of the mixing system are vital for ensuring homogeneity, especially in multi-phase reactions (e.g., liquid-gas hydrogenation). Proper agitation ensures uniform temperature distribution and facilitates mass transfer between reactants. numberanalytics.com

Operating Conditions: The reactor must be designed to safely withstand the required operating temperatures and pressures. For instance, the synthesis of 1,3-cyclohexanediamine, another diamine, is performed in a stainless-steel autoclave, a type of batch reactor, at specific pressures of ammonia and hydrogen. mdpi.com

Batch reactors offer flexibility for multi-product manufacturing facilities but can be limited by longer cycle times (including loading, heating, reacting, cooling, and cleaning), potential for batch-to-batch variability, and inherent safety risks associated with the large volume of reactants and intermediates held in the vessel at any given time. hubspotusercontent-na1.netstolichem.com

Continuous Flow Reactor Designs

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube, coil, or micro-structured device where the reaction occurs. stolichem.com This methodology offers significant advantages in safety, efficiency, and process control. d-nb.infofrontiersin.org

Key Advantages and Reactor Types: The primary benefits of continuous flow synthesis stem from the small internal volume of the reactor and superior heat and mass transfer capabilities. stolichem.comfrontiersin.org This leads to:

Enhanced Safety: The small hold-up volume dramatically reduces the risk associated with handling hazardous intermediates or managing highly exothermic reactions. stolichem.com

Precise Process Control: Temperature, pressure, and residence time can be controlled with high precision, leading to improved consistency and selectivity. researchgate.net

Rapid Optimization: The ability to quickly change parameters and see the results allows for much faster process optimization compared to lengthy batch experiments. researchgate.net

Scalability: Scaling up production is achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than designing and building larger, more complex vessels. stolichem.comresearchgate.net

Common types of continuous flow reactors applicable to diamine synthesis include:

Plug Flow Reactors (PFRs): Often simple tubes or coils, where reactants mix at the inlet and travel as a "plug." They are ideal for well-understood, fast reactions.

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, reactants are continuously fed into an agitated tank, and the product mixture is continuously withdrawn. They are known for excellent mixing and temperature control. In a study comparing reactor types for the acetylation of a symmetrical diamine, CSTRs provided higher conversion and selectivity compared to both batch and tubular (PFR) reactors, indicating the benefit of active mixing for increasing mass transfer rates. d-nb.info

A patent for the production of 1,3-propylene diamine describes a continuous process where acrylonitrile and an excess of liquid ammonia are continuously passed through a reactor with hydrogen in the presence of a hydrogenation catalyst, highlighting an industrial application of this technology for diamine synthesis. google.com

Comparative Analysis of Reactor Performance

The choice between batch and continuous flow reactors involves a trade-off between the flexibility of batch systems and the efficiency and safety of flow systems. The following table, based on findings from analogous chemical processes, compares key performance indicators.

| Parameter | Batch Reactor | Continuous Flow Reactor | Key Findings/Rationale |

|---|---|---|---|

| Safety | Higher risk due to large vessel volume and potential for thermal runaway. | Intrinsically safer due to small reactor volume and superior heat transfer. stolichem.com | Flow reactors minimize the inventory of hazardous materials at any given moment. |

| Heat & Mass Transfer | Limited by vessel surface area-to-volume ratio; can lead to temperature gradients. | Excellent due to high surface area-to-volume ratio. frontiersin.org | Improved transfer leads to better control over reaction exotherms and higher selectivity. |

| Process Control | More challenging to maintain uniform conditions; subject to batch-to-batch variability. hubspotusercontent-na1.net | Precise control over temperature, pressure, and residence time. researchgate.net | Leads to higher reproducibility and product quality. |

| Scalability | Requires designing and building larger, more complex reactors ("scale-up"). | Achieved by extending run time or numbering-up reactors. stolichem.com | Flow chemistry avoids complex re-validation often required in traditional scale-up. |

| Productivity (Space-Time Yield) | Lower due to non-productive cycle times (filling, heating, cooling, cleaning). | Significantly higher; the reactor is continuously productive. | In one enzymatic synthesis, a continuous flow process demonstrated a 30-fold higher space-time-yield than its batch counterpart. nih.gov |

Process Innovations in Reactor Technology

Advancements in reactor engineering continue to push the boundaries of chemical synthesis. For the production of this compound, several innovations could be leveraged:

Microwave-Assisted Flow Synthesis: The use of microwave reactors in a continuous flow setup can dramatically accelerate reaction rates by enabling rapid and uniform heating, potentially reducing residence times from hours to minutes. rsc.org Industrial-scale microwave flow reactors can operate at high temperatures and pressures (e.g., up to 310 °C and 60 bar), offering a path to increased throughput. rsc.org

Packed-Bed Reactors: For syntheses involving solid catalysts (e.g., heterogeneous hydrogenation), continuous flow packed-bed reactors offer an efficient design. Reactants flow through a tube packed with catalyst particles, ensuring excellent contact and facilitating easy separation of the product from the catalyst.

Managing Solids in Flow: The synthesis of a long-chain molecule like this compound might involve starting materials or products with limited solubility, posing a risk of clogging in narrow-channel flow reactors. Innovations to manage solids include using CSTRs which are less prone to blocking, optimizing solvent systems to ensure homogeneity, and implementing dual-reactor systems where one can be cleaned while the other is in operation. whiterose.ac.ukhybrid-chem.com

The transition from batch to continuous flow processing, potentially incorporating these advanced technologies, offers a promising pathway to a more efficient, safer, and sustainable industrial synthesis of this compound.

Computational and Theoretical Investigations of N Octadecylpropane 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. arxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock theory are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energetic landscapes of chemical reactions. arxiv.org Such calculations are fundamental to understanding the intrinsic reactivity and electronic nature of N-Octadecylpropane-1,3-diamine.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) governs the course of many chemical reactions. numberanalytics.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, an FMO analysis would likely reveal that the HOMO is localized on the electron-rich nitrogen atoms of the diamine group, as these are the sites of highest electron density and act as the primary nucleophilic centers. Conversely, the LUMO would be distributed across the molecule, representing the most favorable region to accept electrons. The energies of these orbitals are crucial for predicting how the molecule will interact with other chemical species. The nucleophilicity of the molecule is directly related to the energy of its HOMO, while its potential to act as an electrophile (though less likely for this molecule) would be related to its LUMO energy. pku.edu.cn

Table 1: Conceptual Frontier Molecular Orbitals of this compound

| Orbital | Description | Predicted Location on this compound | Significance |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. numberanalytics.com | Primarily localized on the nitrogen atoms of the propane-1,3-diamine head group. | Acts as the electron donor in reactions; its energy level correlates with the molecule's nucleophilicity. pku.edu.cn |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is devoid of electrons. numberanalytics.com | Likely delocalized across the alkyl chain and amine groups. | Acts as the electron acceptor in reactions; its energy level correlates with the molecule's electrophilicity. pku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | Calculated as ELUMO - EHOMO. | Indicates the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com |

A reaction mechanism describes the sequence of elementary steps through which a chemical change occurs. khanacademy.org Computational chemistry can model these pathways, identifying intermediates and, crucially, the transition states that connect them. According to transition state theory, the energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about conformational changes, intermolecular interactions, and the macroscopic properties of materials. nih.govplos.org

For this compound, MD simulations can provide a dynamic picture of its behavior. The long, flexible octadecyl chain can adopt numerous conformations, and the polar diamine head group can engage in specific interactions like hydrogen bonding. MD simulations can explore the vast conformational space of the molecule, identifying the most stable structures and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its function as a surfactant or surface-active agent. plos.org

Solvation dynamics describes how solvent molecules rearrange around a solute molecule following a change in the solute's electronic state, such as after absorbing light. unige.chrsc.org This process is fundamental to the outcome of chemical reactions in solution, as the solvent can stabilize or destabilize reactants, products, and transition states. researchgate.net

MD simulations are an ideal tool to study the solvation of this compound in different media. In a polar solvent like water, simulations would show the water molecules forming a structured hydration shell around the polar diamine head group through hydrogen bonds. rsc.org In contrast, the hydrophobic octadecyl tail would disrupt the water's hydrogen-bonding network, leading to a hydrophobic effect that drives aggregation. nih.gov In a nonpolar, hydrocarbon solvent, the solvation picture would be reversed, with weak van der Waals interactions dominating. Simulations can quantify the energetics of these interactions and the timescale of solvent reorganization, providing a molecular-level understanding of the molecule's solubility and behavior in different chemical environments. unige.ch

As an amphiphilic molecule, this compound is expected to form aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). libretexts.orgmpg.de Micellization is a self-assembly process where the hydrophobic tails cluster together to form a core, shielded from the water, while the hydrophilic head groups form the outer surface of the aggregate. libretexts.org

Modeling this process with MD simulations can reveal the structure, size, and shape of the resulting micelles. nih.gov Simulations can predict the aggregation number (the number of molecules in a single micelle) and the morphology of the aggregates, which can range from spherical to cylindrical or wormlike structures. libretexts.orgarxiv.org By analyzing the simulation trajectories, researchers can understand the thermodynamic driving forces for micelle formation, such as the hydrophobic effect and the electrostatic interactions between head groups. nih.govarxiv.org These models are essential for predicting and controlling the emulsifying and dispersing properties of the surfactant.

Table 2: Key Parameters in Micellization Modeling

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles spontaneously form. libretexts.org | A fundamental property determining the onset of surfactant activity like solubilization and detergency. |

| Aggregation Number (n) | The average number of surfactant molecules in a single micelle. mdpi.com | Influences the size and solubilization capacity of the micelles formed. |

| Packing Parameter (P) | A geometric parameter (P = v/al) relating the volume of the hydrophobic tail (v), the area of the head group (a), and the tail length (l). mpg.de | Predicts the likely shape of the aggregate (e.g., spherical, cylindrical, lamellar). |

| Thermodynamics of Micellization | The changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with micelle formation. mdpi.com | Explains the spontaneity and driving forces of the self-assembly process. |

Adsorption Modeling of this compound on Solid Surfaces

The interaction of surfactant molecules with solid surfaces is critical for applications such as mineral flotation, corrosion inhibition, and lubrication. Computational modeling of adsorption can clarify the mechanisms by which this compound attaches to and modifies solid-liquid or solid-gas interfaces. ncku.edu.tw Reactions at solid-water interfaces can be significantly altered when confined within nanoscale pores or slits, a phenomenon that modeling can help explore. arxiv.org

Theoretical models can predict the preferred orientation of the adsorbed molecules and the strength of the adsorption. For this compound adsorbing onto a polar, hydrophilic surface (like silica (B1680970) or metal oxides) from an aqueous solution, models would likely show the protonated diamine head groups binding strongly to the surface via electrostatic and hydrogen-bonding interactions. The hydrophobic octadecyl tails would then orient away from the surface, potentially forming a hydrophobic layer that can alter the surface's wettability. On a nonpolar, hydrophobic surface (like graphite (B72142) or a polymer), the adsorption would be driven by van der Waals interactions between the alkyl tails and the surface. Adsorption isotherms, such as the Langmuir or Freundlich models, can be used to quantitatively describe the relationship between the concentration of the surfactant in the bulk phase and the amount adsorbed on the surface at equilibrium. ncku.edu.twosti.gov

Advanced Analytical Techniques in N Octadecylpropane 1,3 Diamine Research

High-Resolution Spectroscopic Probes for Structural Elucidation

Advanced spectroscopic techniques are indispensable for elucidating the complex structural arrangements and interactions of N-Octadecylpropane-1,3-diamine at a molecular level.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their native solid state. mdpi.com For this compound, which readily forms solid aggregates, ssNMR can provide atomic-level information that is inaccessible by solution-state NMR or diffraction methods, especially for non-crystalline or semi-crystalline assemblies.

By employing techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), ssNMR overcomes the challenges of broad spectral lines typical of solid samples, enhancing resolution and sensitivity. preprints.org For this compound aggregates, ssNMR studies can reveal:

Conformational Ordering: Analysis of ¹³C chemical shifts can distinguish between ordered, all-trans conformations of the octadecyl chain, characteristic of well-packed crystalline-like structures, and more disordered, gauche conformations found in amorphous or liquid-crystalline phases.

Molecular Packing: Multidimensional ssNMR experiments, such as ¹³C-¹³C correlation spectroscopy, can establish through-space proximities between different carbon atoms, providing critical constraints for modeling the packing arrangement of the molecules within an aggregate. researchgate.net

Headgroup Dynamics: ¹⁵N ssNMR, often requiring isotopic labeling, can directly probe the chemical environment and hydrogen-bonding interactions of the diamine headgroups, which are crucial to the stability and structure of the assemblies. researchgate.net

These experiments provide a detailed picture of the molecular conformation and intermolecular arrangement within solid phases, which governs the macroscopic properties of the material. mdpi.com

While this compound can be analyzed by mass spectrometry (MS), its high polarity and low volatility, conferred by the two amine functional groups, present challenges for certain ionization methods and for coupled chromatographic techniques like Gas Chromatography (GC). Chemical derivatization is a widely employed strategy to overcome these limitations by converting the polar N-H groups into less polar, more volatile moieties. nih.govresearchgate.net

The process involves reacting the analyte with a derivatizing agent to modify its chemical structure. For the primary and secondary amines in this compound, common reactions include:

Acylation: Reaction with anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides to form stable amides. Fluoroacyl derivatives are particularly useful as they enhance volatility and improve detectivity. jfda-online.com

Silylation: Reaction with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, advanced MS techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used for analysis. rsc.orgspectroscopyonline.com HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the derivatized product and any impurities. rsc.org MS/MS analysis involves isolating the derivatized parent ion and fragmenting it to produce a characteristic fragmentation pattern, which provides definitive structural confirmation and allows for the differentiation of isomers. This is crucial for analyzing complex reaction mixtures to identify synthesis byproducts or degradation products. nih.gov

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/amine | Forms volatile and thermally stable derivatives. |

| Acylating Agents (Fluorinated) | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Greatly increases volatility; improves chromatographic separation. jfda-online.com |

| Acylating Agents | Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzoyl amide | Creates derivatives with high electron-capture response. |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally sensitive to the chemical environment and physical state of molecules. These techniques are complementary: FT-IR is adept at probing polar functional groups, while Raman is more sensitive to non-polar moieties. mt.comedinst.com This duality is ideal for studying the amphiphilic this compound.

FT-IR Spectroscopy: FT-IR is particularly useful for analyzing the polar diamine headgroup and the intermolecular hydrogen bonds it forms.

N-H Stretching: The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, are highly sensitive to hydrogen bonding. In aggregated states where N-H···N bonds form, these bands broaden and shift to lower frequencies compared to the free amine. The extent of this shift provides a qualitative measure of the strength of the hydrogen-bonding network.

N-H Bending: The N-H bending (scissoring) mode around 1600 cm⁻¹ also provides information on the local environment of the amine groups. mdpi.com Reaction monitoring by IR spectroscopy is common in syntheses involving this compound. mdpi.comcarm.es

Raman Spectroscopy: Raman spectroscopy provides detailed information about the conformational order of the non-polar octadecyl tail.

C-H Stretching: The region from 2800-3000 cm⁻¹ contains C-H stretching bands. The relative intensities of specific peaks in this region can be used to quantify the degree of lateral packing order in lipid-like assemblies.

Together, these techniques allow researchers to build a detailed model of how individual this compound molecules interact and arrange themselves within larger assemblies. spectroscopyonline.com

| Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information |

|---|---|---|---|

| FT-IR | ~3300-3500 | N-H Stretch | Probes hydrogen bonding in the headgroup region. |

| FT-IR | ~2850, ~2920 | CH₂ Symmetric/Asymmetric Stretch | Information on chain packing and environment. |

| Raman | ~1130 | C-C Skeletal Stretch | Marker for ordered, all-trans alkyl chains. |

| Raman | ~1080 | C-C Skeletal Stretch | Marker for disordered, gauche alkyl chains. |

Chromatographic and Separation Methodologies for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are the cornerstone of purity assessment, enabling the separation, identification, and quantification of the main compound from its precursors, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of this compound due to its applicability to non-volatile and thermally sensitive compounds. bitesizebio.com Research has focused on developing robust reversed-phase HPLC (RP-HPLC) methods for both qualitative and quantitative analysis. researchgate.net A typical method involves:

Stationary Phase: An RP-18 (or C18) column, where the non-polar octadecyl chains of the analyte interact strongly with the non-polar stationary phase.

Mobile Phase: A gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is often used. researchgate.net Adjusting the solvent ratio allows for the effective elution of compounds with varying polarities.

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~200-210 nm) can be used, but it may lack specificity. More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which respond to any non-volatile analyte, are often preferred. Coupling HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. bitesizebio.com

These methods can be validated for purity testing, allowing for the quantification of impurities and ensuring the quality of the final product with analysis times often under 20 minutes. researchgate.net

Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its high molecular weight, low volatility, and the polar nature of its amine groups, which can lead to poor peak shape and strong adsorption on the column. researchgate.netbitesizebio.com Therefore, GC analysis is almost always preceded by the chemical derivatization step described in section 4.1.2. Once converted into a more volatile and thermally stable derivative (e.g., a silylated or acylated form), the compound can be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. researchgate.net

Microscopic and Surface Characterization of this compound Assemblies

Understanding the morphology of the supramolecular structures formed by this compound is critical, as the function of this amphiphile is directly related to its self-assembly behavior. Advanced microscopy techniques are used to visualize these assemblies.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This is a powerful technique for visualizing the solution-state morphology of self-assembled structures. By rapidly freezing a thin film of the sample solution, the structures are trapped in their native, hydrated state without artifacts from staining or drying. Cryo-TEM has been used to observe assemblies like wormlike micelles and vesicles formed by structurally similar C18-tailed polyamine surfactants. researchgate.net This method would be ideal for characterizing the types of aggregates (e.g., micelles, bilayers, vesicles) this compound forms in aqueous dispersions.

Confocal Microscopy: When this compound is incorporated into larger systems that are fluorescently labeled, confocal microscopy can be used to visualize their distribution. For instance, it has been used to observe the cellular uptake of nanocapsules constructed using this diamine, revealing their localization within cellular compartments like lysosomes. mdpi.com

Atomic Force Microscopy (AFM): AFM is used to image the surface of materials at the nanoscale. It can be applied to study films of this compound deposited on a solid substrate (e.g., mica or silica). AFM can provide quantitative data on the topography of the film, revealing the presence of monolayers, bilayers, or other surface aggregates and measuring their height and domain structure with sub-nanometer vertical resolution.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) of Thin Films and Aggregates

AFM, a scanning probe microscopy technique, offers higher resolution and provides three-dimensional surface profiles. nih.gov By scanning a sharp tip over the sample surface, AFM can map out the topography at the nanometer scale. beilstein-journals.org This is particularly useful for examining the fine details of Langmuir-Blodgett films, where molecules like this compound are arranged in ordered monolayers. nih.govwikipedia.org AFM can quantify surface roughness and identify the formation of distinct domains or phases within a film. beilstein-journals.org In tapping mode, AFM minimizes lateral forces, which is crucial for imaging soft organic films without causing damage. beilstein-journals.org

| Technique | Sample Type | Observed Feature | Typical Dimension/Parameter |

| SEM | Sputter-deposited thin film | Homogeneity, Grain Size | Nanometer-sized grains |

| AFM | Sputter-deposited thin film | Surface Roughness (RMS) | ~0.8 nm for smooth films |

| SEM | Chemically deposited thin film | Particle Size | 24.5 - 44.2 nm |

| AFM | Langmuir-Blodgett monolayer | Crystalline Lattice vs. Disordered Arrangement | Angstrom-resolution imaging |

This table presents illustrative data from studies on various thin films to demonstrate the typical information obtained from SEM and AFM analyses. beilstein-journals.orgnih.govresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

While SEM and AFM are excellent for surface analysis, Transmission Electron Microscopy (TEM) is employed to investigate the internal morphology of nanostructures. For amphiphilic molecules like this compound, which can form vesicles or other complex nanostructures in solution, TEM provides unparalleled insight into their shape, size, and lamellarity. A beam of electrons is transmitted through an ultra-thin sample, with the resulting image revealing details of the internal structure.

To visualize these structures, samples are often prepared using negative staining or cryo-TEM techniques. Cryo-TEM, in particular, allows for the observation of the nanostructures in their native, hydrated state, providing a more accurate representation of their morphology in solution. TEM can distinguish between unilamellar and multilamellar vesicles, determine the thickness of the bilayer, and characterize the shape and size distribution of aggregates.

| Nanostructure Type | Observed Morphology | Characteristic Dimensions (nm) | Information Gained |

| Vesicles | Spherical, Ellipsoidal | Diameter: 50 - 200 nm | Lamellarity (uni- or multi-lamellar), bilayer thickness |

| Micelles | Spherical, Cylindrical | Diameter: 5 - 20 nm | Aggregation shape and size distribution |

| Nanofibers | Fibrillar networks | Width: 10 - 50 nm; Length: >1000 nm | Self-assembled network structure, fiber dimensions |

| Aggregates | Irregular Clusters | Varies | Internal packing and density variations |

This table illustrates the types of morphological data that can be obtained for various nanostructures using TEM.

X-ray Diffraction and Scattering Studies for Supramolecular Organization

X-ray techniques are fundamental for probing the arrangement of molecules within a material. For this compound, X-ray scattering and diffraction reveal how individual molecules pack together to form ordered supramolecular structures. gla.ac.uk

Small-Angle X-ray Scattering (SAXS) for Micellar and Vesicular Geometries

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the structure of particles, such as micelles and vesicles, in the size range of 1 to 100 nm. nih.gov When a beam of X-rays passes through a solution containing these aggregates, the X-rays are scattered at small angles. The resulting scattering pattern is characteristic of the size and shape of the particles.

By analyzing the SAXS data, researchers can determine key parameters of the aggregates formed by this compound. nih.gov The analysis of the scattering curve I(q) versus the scattering vector (q) can distinguish between different geometries, such as spherical micelles, rod-like (cylindrical) micelles, or flat (lamellar) bilayers in vesicles. nih.gov This information is crucial for understanding how the molecule behaves in solution and how its structure influences its properties.

| Parameter | Symbol | Description | Information Derived for Amphiphiles |

| Scattering Vector | q | The magnitude of the momentum transfer during the scattering event. | Defines the angular range of the measurement. |

| Radius of Gyration | Rg | The root-mean-square distance of the object's parts from its center of mass. | Provides a measure of the overall size of the micelle or vesicle. |

| Maximum Dimension | Dmax | The largest distance between any two atoms in the particle. | Helps in determining the overall shape and elongation of the aggregate. |

| Pair-Distance Distribution Function | p(r) | A histogram of all the distances between pairs of points within the particle. | Reveals the shape of the particle (e.g., spherical, elongated, hollow). |

Wide-Angle X-ray Diffraction (WAXD) for Alkyl Chain Packing

The diffraction pattern in the wide-angle region (typically 2θ > 5°) contains sharp peaks corresponding to the repeating distances between the packed alkyl chains. The position of these peaks can be used to identify the specific packing subcell, such as a hexagonal, triclinic, or orthorhombic arrangement. This provides direct insight into the intermolecular van der Waals interactions that govern the local structure. gla.ac.uk

| Packing Type | Characteristic d-spacing (Å) | Typical 2θ (Cu Kα) | Description |

| Hexagonal | ~4.2 Å | ~21.1° | The alkyl chains are loosely packed with rotational disorder, typical at higher temperatures. |

| Orthorhombic | ~4.2 Å and ~3.8 Å | ~21.1° and ~23.4° | A more ordered, dense packing arrangement of the alkyl chains. |

| Triclinic | ~4.6 Å | ~19.3° | The most dense packing arrangement, often observed in highly crystalline fatty acids. |

| Lamellar Spacing | >20 Å | < 5° | Corresponds to the bilayer thickness or length of the molecule in layered structures. |

This table presents typical d-spacing values for common alkyl chain packing arrangements observed in long-chain amphiphiles.

Supramolecular Chemistry and Self Assembly of N Octadecylpropane 1,3 Diamine

Micellar and Vesicular Aggregate Formation and Characterization

N-Octadecylpropane-1,3-diamine and its derivatives self-assemble in aqueous solutions to form aggregates such as micelles and vesicles. The specific morphology of these aggregates is largely determined by the molecule's packing parameter (P). This parameter relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup (a₀), and the critical length of the tail (lₑ). Spherical micelles typically form when P < 1/3, while wormlike or cylindrical micelles are observed when 1/3 < P < 1/2. rsc.org Vesicles or bilayer structures are favored when 1/2 < P < 1. rsc.org For instance, a derivative known as N¹-(3-aminopropyl)-N³-octadecylpropane-1,3-diaminium chloride was calculated to have a packing parameter of 0.12, consistent with the formation of spherical micelles and the observation of low viscosity in solution. rsc.orgresearchgate.net In contrast, other systems involving similar long-chain diamines can form entangled, wormlike micelles, which impart significant viscoelastic properties to the solution. semanticscholar.orgrsc.org

The formation of micelles is a concentration-dependent phenomenon that occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC is a fundamental property of any surfactant and can be determined using various techniques, including surface tension and electrical conductivity measurements. scirp.org For a structurally related cationic surfactant, N, N', N'-polyethylene (10)-N tallow-1,3-diamine propane (B168953) (PEG-10 tallow), the CMC was determined to be approximately 1.4 x 10⁻³ M in aqueous solution at 25°C. scirp.org

The CMC is sensitive to environmental factors such as the presence of electrolytes and pH. scirp.org For the related PEG-10 tallow (B1178427) surfactant, the addition of an inorganic salt (NaCl) was found to influence the CMC. scirp.org While low concentrations of NaCl led to a slight decrease in the CMC, higher salt concentrations caused the CMC to increase. scirp.org The pH of the solution also plays a critical role. In alkaline conditions (pH 6-10), the CMC of the PEG-10 tallow surfactant remained largely independent of pH. However, in acidic conditions (below pH 5), the CMC was found to be pH-dependent, which is attributed to the protonation of the amine headgroups. scirp.org

| Condition | Measurement Method | CMC (M) |

|---|---|---|

| Aqueous Solution (25°C) | Electrical Conductivity | 1.40 × 10⁻³ |

| Aqueous Solution (25°C) | Surface Tension | 1.41 × 10⁻³ |

| + 0.5 × 10⁻³ M NaCl | Surface Tension | 1.34 × 10⁻³ |

| + 2.0 × 10⁻³ M NaCl | Surface Tension | 1.54 × 10⁻³ |

At low pH, the amine groups are fully protonated, resulting in a dicationic species. digitellinc.com The increased charge on the headgroup leads to greater electrostatic repulsion between adjacent molecules, which can favor different packing arrangements compared to neutral or high pH conditions where the amines are deprotonated. digitellinc.commdpi.com This pH-triggered transition can induce the assembly or disassembly of micelles. nih.gov For example, studies on a similar surfactant, N-dodecylpropane-1,3-diamine, showed that the protonation state directly affects the arrangement of the alkyl chains at the air-water interface. digitellinc.com This reversible, pH-mediated control over aggregation is a hallmark of "smart" materials and allows for the controlled formation and disruption of supramolecular structures. mdpi.comnih.gov

Gelation Properties and Rheological Behavior of this compound Systems

Under certain conditions, particularly in the presence of stimuli like CO₂, derivatives of this compound can form highly viscous, gel-like solutions. semanticscholar.orgrsc.org This behavior is attributed to the self-assembly of the molecules into long, entangled wormlike micelles. rsc.orgresearchgate.net These entangled networks impart significant viscoelasticity to the fluid, causing it to behave like a gel. semanticscholar.org

The rheological properties of these systems can be characterized by their viscosity and viscoelastic moduli. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, provide insight into the microstructure of the gel. americanpharmaceuticalreview.combiotechrep.ir In a highly organized gel system, the storage modulus is typically higher than the loss modulus (G' > G''). americanpharmaceuticalreview.comresearchgate.net For example, a CO₂-saturated solution of a related viscoelastic surfactant, N¹-(3-aminopropyl)-N³-octadecylpropane-1,3-diamine bicarbonate (ODPTA), exhibits a viscosity significantly higher than conventional surfactants, a direct result of its self-assembled micellar structure. rsc.org These gels often exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress, which is a characteristic feature of many topical and industrial gel formulations. americanpharmaceuticalreview.comresearchgate.netijcce.ac.ir

| Surfactant System | Temperature (°C) | Viscosity (mPa·s) |

|---|---|---|

| ODPTA (0.5% wt) | 60 | 190 |

| ODPTA (0.5% wt) | 160 | 12 |

| SDS (Sodium Dodecyl Sulfate) | 60 | 0.91 |

| SDS (Sodium Dodecyl Sulfate) | 160 | 0.25 |

Intermolecular Interactions Driving Self-Assembly

The self-assembly of this compound into ordered structures is driven by a balance of non-covalent intermolecular forces. The primary interactions responsible are hydrogen bonding involving the polar headgroup and hydrophobic interactions involving the nonpolar alkyl tail.

The 1,3-diamine headgroup of the molecule contains two nitrogen atoms and associated hydrogen atoms that can act as both hydrogen bond donors and acceptors. nih.govpurdue.edu This allows for the formation of extensive hydrogen bonding networks, either between surfactant molecules or with surrounding water molecules. purdue.edu The strength and nature of these hydrogen bonds are highly dependent on the pH of the system. digitellinc.com

In acidic conditions, the protonated amine groups (NH₂⁺ and NH₃⁺) become potent hydrogen bond donors. digitellinc.com Molecular dynamics simulations of the related N-dodecylpropane-1,3-diamine have shown that the dicationic species, present at low pH, has the highest probability of forming strong hydrogen bonds with water molecules at the interface. digitellinc.com These interactions help to stabilize the headgroups in the aqueous environment, influencing their effective size and the resulting packing geometry of the self-assembled structure.

The primary driving force for the self-assembly of this compound in water is the hydrophobic effect. libretexts.org The long C18 octadecyl chain is nonpolar and its presence in an aqueous medium disrupts the hydrogen-bonding network of water. libretexts.org To minimize this thermodynamically unfavorable state, water molecules form ordered, cage-like structures (known as clathrate cages) around the hydrophobic tails, which results in a significant decrease in the entropy of the system. libretexts.org

Directed Self-Assembly for Functional Materials Design

The directed self-assembly of this compound is a sophisticated strategy employed in the bottom-up fabrication of functional materials, particularly in the realm of polymeric nanostructures for biomedical applications. This long-chain aliphatic diamine, with its distinct hydrophobic octadecyl tail and a hydrophilic head featuring two amine groups, is an archetypal amphiphile. Its structure is conducive to participating in controlled supramolecular organization. Research has predominantly focused on its role as a critical component in polymerization-induced self-assembly, where it directs the formation of complex, ordered architectures such as polyurethane-polyurea (PUU) nanocapsules.

The primary mechanism through which this compound guides the formation of functional materials is interfacial polymerization within a nanoemulsion system. nih.govacs.org In this process, the self-assembly of the final material is not a separate step but is intrinsically linked to the chemical reaction. The diamine, often referred to by its commercial name Genamin TAP 100D, typically serves as a hydrophobic chain extender or a capping agent. acs.orgub.edu

The synthesis of functional nanocapsules, for instance, involves creating a nanoemulsion where this compound is dissolved in the organic phase. nih.govscispace.com This organic phase is then dispersed in an aqueous phase, creating a vast interfacial area. A diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), is introduced into the system. The polymerization reaction between the isocyanate groups and the amine groups of this compound occurs specifically at the oil-water interface. acs.org This spatially confined reaction is a key aspect of the directed self-assembly. The amphiphilic nature of the resulting polyurethane-polyurea polymer, dictated by the hydrophobic octadecyl chains and the more hydrophilic urethane (B1682113) and urea (B33335) linkages, forces the polymer to adopt a low-energy conformation, leading to the spontaneous formation of a nanocapsule shell at the interface. acs.org

The final properties and function of the resulting nanomaterial are highly dependent on the precise formulation and the interplay of various components. For example, the incorporation of other monomers, such as L-lysine or 2,2′-dihydroxyethyl disulfide, can impart pH- or redox-responsiveness to the nanocapsules, making them "smart" drug delivery vehicles that release their cargo in specific biological environments like tumor tissues. nih.govacs.org The this compound, with its long alkyl chain, ensures the formation of a stable, hydrophobic barrier, crucial for encapsulating lipophilic drugs.

Detailed research findings have demonstrated the successful encapsulation of various therapeutic and diagnostic agents within these self-assembled nanostructures, showcasing the versatility of this design strategy. The table below summarizes the components and characteristics of functional polyurethane-polyurea nanocapsules where this compound is a key structural director.

| Component | Function in Self-Assembly | Resulting Material Property | Reference |

| This compound | Hydrophobic diamine chain extender/capper | Forms a stable, hydrophobic core-shell boundary; crucial for encapsulation of lipophilic agents. | nih.govacs.orgscispace.com |

| Isophorone diisocyanate (IPDI) | Monomer for polymerization | Forms the backbone of the polyurethane-polyurea polymer shell. | acs.orgscispace.com |

| L-lysine | Co-monomer | Imparts amphoteric properties and pH-responsiveness to the nanocapsule surface. | nih.govacs.org |

| 2,2′-Dihydroxyethyl disulfide (DEDS) | Co-monomer | Introduces redox-sensitive disulfide bonds, allowing for triggered release in reductive environments. | nih.govacs.org |

The directed self-assembly process can be further controlled by manipulating experimental conditions such as solvent choice (e.g., tetrahydrofuran, acetone), stirring speed, and the concentrations of the reactants. nih.govscispace.com These parameters influence the kinetics of the polymerization and the thermodynamics of the self-assembly, thereby affecting the size, stability, and morphology of the final functional material. For example, the dropwise addition of the isocyanate-terminated prepolymer to the solution containing this compound under controlled stirring ensures the formation of uniform nanocapsules. nih.govscispace.com

The research in this area highlights a powerful approach where the molecular design of a single component, this compound, is leveraged to direct the complex process of polymerization and self-assembly simultaneously. This leads to the creation of highly ordered and functional nanomaterials with tailored properties for advanced applications.

Applications of N Octadecylpropane 1,3 Diamine in Advanced Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance

The utility of N-Octadecylpropane-1,3-diamine as a corrosion inhibitor is a subject of significant interest, particularly for protecting metallic surfaces in aggressive environments. lookchem.com Its efficacy stems from its ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from corrosive agents. researchgate.nettribology.rs The mechanism is multifaceted, involving adsorption, film formation, and alteration of the electrochemical processes occurring at the metal-electrolyte interface.

The primary step in corrosion inhibition by this compound is its adsorption onto the metal surface. This process is driven by the interaction between the polar amine head groups and the metal, as well as the hydrophobic interactions of the long octadecyl chains. researchgate.net The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir and Freundlich models. mat-pro.comresearchgate.net

Langmuir Adsorption Isotherm: This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one inhibitor molecule. Studies on similar long-chain amines, like N-oleyl-1,3-propanediamine, have shown that their adsorption behavior often conforms to the Langmuir isotherm model. mat-pro.com This suggests a uniform, monolayer coverage by the inhibitor molecules on the metal.

Freundlich and Temkin Isotherms: In some cases, inhibitor adsorption may be better described by the Freundlich isotherm, which accounts for heterogeneous surfaces, or the Temkin isotherm, which considers the lateral interactions between adsorbed molecules. researchgate.netunirioja.es

The adsorption of this compound is typically a spontaneous process involving both physisorption and chemisorption. mat-pro.commdpi.com Physisorption involves electrostatic interactions between the protonated amine groups and a negatively charged metal surface, while chemisorption involves the sharing of electrons between the nitrogen atoms' lone pairs and the vacant d-orbitals of the metal, forming a coordinate bond. mdpi.com

| Isotherm Model | Description | Relevance to this compound |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. unirioja.es | Often applicable to similar long-chain amine inhibitors, indicating uniform film formation. mat-pro.com |

| Freundlich | Empirically describes adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat. researchgate.net | May apply if the metal surface has significant imperfections or impurities. |

| Temkin | Considers adsorbate-adsorbate interactions, where the heat of adsorption of all molecules in the layer decreases linearly with coverage. researchgate.net | Relevant due to the potential for interactions between the long hydrocarbon chains of adjacent adsorbed molecules. |

Electrochemical techniques are crucial for quantifying the performance of corrosion inhibitors. researchgate.netmdpi.com Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibition mechanism. sioc-journal.cnnih.gov

Potentiodynamic Polarization: This technique measures the current response of a metal to a controlled change in its potential. mdpi.com In the presence of an inhibitor like this compound, several changes are typically observed in the polarization curves:

A significant decrease in the corrosion current density (i_corr), indicating a lower corrosion rate. researchgate.net

A shift in the corrosion potential (E_corr). If the shift is predominantly in the anodic branch, it's an anodic inhibitor; if in the cathodic branch, it's a cathodic inhibitor. This compound and similar compounds often act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions by blocking active sites on the metal surface. researchgate.netredalyc.org

Electrochemical Impedance Spectroscopy (EIS): EIS analyzes the impedance of the metal-electrolyte interface over a range of frequencies. iapchem.org The data, often presented as Nyquist plots, can be modeled with an equivalent electrical circuit. For an inhibited system, the Nyquist plot typically shows a larger semicircle diameter compared to the uninhibited system. This indicates an increase in the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The increase in R_ct confirms the formation of a protective inhibitor film that impedes the flow of charge across the interface. mat-pro.com

| Technique | Key Parameter | Indication of Inhibition |

|---|---|---|

| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | Decreases in the presence of the inhibitor. researchgate.net |

| Potentiodynamic Polarization | Corrosion Potential (E_corr) | Shifts, indicating anodic, cathodic, or mixed-type inhibition. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R_ct) | Increases, signifying a barrier to electrochemical reactions. mat-pro.com |

| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (C_dl) | Decreases, suggesting inhibitor adsorption and displacement of water molecules. |

The adsorption of this compound molecules on the metal surface leads to the in-situ formation of a thin, dense, and hydrophobic protective film. researchgate.netmat-pro.com The polar diamine functionality acts as an anchor to the metal, while the long, nonpolar octadecyl chains orient themselves away from the surface, creating a barrier. researchgate.net This film formation modifies the surface properties in several ways:

Hydrophobicity: The outward-facing hydrocarbon tails create a hydrophobic layer that repels water and corrosive aqueous species, physically blocking them from reaching the metal surface. mat-pro.com

Barrier Effect: This film acts as a physical barrier, increasing the diffusion path length for corrosive agents and inhibiting the electrochemical reactions that constitute corrosion. tribology.rs

Surface Morphology: Analysis using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) on surfaces treated with similar film-forming amines reveals a smoother, more uniform surface compared to the pitted and rough surface of a corroded sample, confirming the protective nature of the adsorbed layer. mat-pro.com

The stability and integrity of this film are crucial for long-term corrosion protection. The strong chemisorption component and the van der Waals forces between the long alkyl chains contribute to a robust and durable protective layer.

Surfactant and Emulsifier Functions in Complex Systems

The amphiphilic structure of this compound, with its distinct polar and nonpolar regions, makes it an effective surface-active agent. lookchem.comchembk.com This property is harnessed in applications requiring the stabilization of interfaces between immiscible phases, such as in emulsions and foams. painichemical.com

Emulsions are dispersions of one immiscible liquid in another, and their formation and stability are critically dependent on the presence of an emulsifier. kinampark.comijirss.com this compound functions as an emulsifier by adsorbing at the oil-water interface. lookchem.com This adsorption leads to a significant reduction in the interfacial tension (IFT) between the two phases. semanticscholar.org Lowering the IFT reduces the free energy required to create new droplet surfaces, thereby facilitating the emulsification process. mdpi.com

Once an emulsion is formed, the inhibitor provides stability against breakdown mechanisms like coalescence and flocculation. The protruding hydrocarbon chains form a steric barrier around the droplets, preventing them from approaching each other too closely, while the charged amine groups can provide electrostatic repulsion, further enhancing stability. kinampark.com This makes the compound valuable in formulating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions for various industrial products like lubricants and coatings. chembk.compainichemical.com

Foams, which are dispersions of a gas in a liquid, also rely on surfactants for their stability. This compound and its derivatives have shown exceptional performance in foam stabilization, particularly in advanced applications like CO2-switchable systems. semanticscholar.orgresearchgate.net

A notable derivative, N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine, demonstrates "smart" or "switchable" behavior in the presence of CO2. semanticscholar.orgrsc.org In an aqueous solution, the amine groups can be protonated by carbonic acid (formed from dissolved CO2), which transforms the molecule into a highly effective surfactant. rsc.org This "switched-on" state enables the generation of remarkably stable foams. The stability is attributed to the formation of viscoelastic wormlike micelles in the aqueous phase, which significantly increases the viscosity of the liquid films (lamellae) between the gas bubbles, hindering drainage and coalescence. researchgate.netresearchgate.net

This CO2-switchable property is highly advantageous. The foam can be generated on-demand by introducing CO2 and can be destabilized or "switched-off" by removing the CO2 (e.g., by sparging with an inert gas like N2), causing the surfactant to revert to its less soluble, non-protonated state. researchgate.netmdpi.com Research has shown that foams stabilized by these long-chain diamines exhibit exceptional tolerance to high temperatures and pressures, making them suitable for harsh environments such as in enhanced oil recovery. semanticscholar.orgrsc.org

| Temperature (°C) | Maximum Foam Volume (mL) | Foam Half-Life (min) |

|---|---|---|

| 100 | ~450 | > 120 |

| 120 | ~425 | ~100 |

| 140 | ~400 | ~75 |

| 160 | ~380 | ~50 |

*ODPTA: N1-(3-aminopropyl)-N3-octadecylpropane-1,3-diamine bicarbonate, a derivative of the subject compound.

Polymer Additives and Modifiers

The incorporation of this compound into polymer systems can significantly enhance their properties and processing characteristics. Its dual functionality allows it to act as a crosslinking agent, compatibilizer, and surface modifier.

Crosslinking Agents in Polymer Synthesis

This compound serves as an effective crosslinking agent, particularly in the synthesis of polyurethanes and epoxy resins. chembk.com The two primary amine groups can react with isocyanate groups in polyurethane prepolymers or with epoxy groups in epoxy resins, forming a durable, crosslinked network. chembk.comgoogle.com This process enhances the mechanical strength and thermal stability of the resulting polymer. semnan.ac.ir

The general reaction of a diamine with an isocyanate prepolymer is detailed in the table below.

| Reactant 1 | Reactant 2 | Resulting Linkage | Polymer Type |

| Isocyanate-terminated prepolymer | This compound | Urea (B33335) | Poly(urethane-urea) |

The use of a long-chain diamine like this compound can also impart a degree of flexibility and hydrophobicity to the final polymer, which can be advantageous in specific applications such as coatings and adhesives. chembk.com

Compatibilizers in Polymer Blends

The inherent immiscibility of many polymers presents a significant challenge in creating polymer blends with desirable properties. researchgate.netresearchgate.net Compatibilizers are crucial additives that improve the interfacial adhesion between different polymer phases, leading to a more stable and finely dispersed morphology. publicationslist.orgmdpi.com While specific research on this compound as a compatibilizer is not extensively documented, its molecular structure suggests a strong potential for this application.